
N-(2,3-dihydro-1H-inden-5-yl)-N'-(1-phenylethyl)urea
Übersicht
Beschreibung
N-(2,3-dihydro-1H-inden-5-yl)-N'-(1-phenylethyl)urea is a useful research compound. Its molecular formula is C18H20N2O and its molecular weight is 280.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 280.157563266 g/mol and the complexity rating of the compound is 351. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural and Activity Relationships
The synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives, including compounds similar to N-(2,3-dihydro-1H-inden-5-yl)-N'-(1-phenylethyl)urea, have been explored for their potential as neuropeptide Y5 receptor antagonists. Optimizing various segments of the molecule, including the stereochemistry and the urea portion, has led to the identification of compounds with potent activity, acting as antagonists in cellular assays measuring cyclic AMP accumulation in cells transfected with the human NPY5 receptor (Fotsch et al., 2001).
Hydrogen Bonding and Structural Analysis
Studies on the hydrogen bonding and structure of substituted ureas have provided insight into molecular conformations and interactions. For instance, crystalline N1,N1-dimethyl-N3-arylureas, related to this compound, have been examined through NMR, IR, Raman spectroscopies, and single-crystal X-ray diffraction, revealing effects related to hydrogen bonding and molecular conformations (Kołodziejski et al., 1993).
Antimicrobial Activity and Molecular Structure
The synthesis, characterization, and antimicrobial activity of urea derivatives have been studied, highlighting their potential in medical and biological applications. For example, N-(coumarin-3-yl)-N′-(2-amino-5-phenyl-1,3,4-thiadiazol-2-yl) urea was synthesized and analyzed, showing antimicrobial activity. Such studies suggest that related compounds like this compound could have similar applications (Zhang et al., 2017).
Agricultural Enhancements
Urea derivatives have been identified as cytokinin-like compounds that regulate cell division and differentiation in plants, indicating potential agricultural applications. Compounds such as N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) have shown to enhance adventitious root formation, suggesting that similar structures like this compound could be explored for plant morphogenesis and agricultural productivity enhancements (Ricci & Bertoletti, 2009).
Nitrogen Transport and Fertilizer Efficiency
Research into urea transport by nitrogen-regulated tonoplast intrinsic proteins in Arabidopsis highlights the importance of understanding urea derivatives' roles in nitrogen metabolism and fertilizer use efficiency. Such insights could inform the application of this compound in agricultural settings, potentially improving nitrogen use efficiency and reducing environmental impacts (Liu et al., 2003).
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(1-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-13(14-6-3-2-4-7-14)19-18(21)20-17-11-10-15-8-5-9-16(15)12-17/h2-4,6-7,10-13H,5,8-9H2,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLBJQBNXMKRSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)NC2=CC3=C(CCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(dimethylamino)sulfonyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4594311.png)

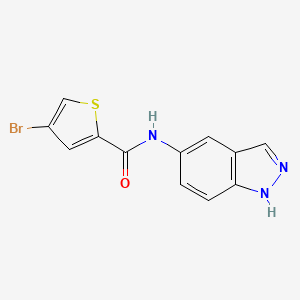

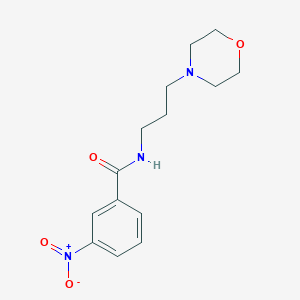
![(5Z)-1-(4-chlorophenyl)-5-[4-(dimethylamino)benzylidene]-3-ethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B4594339.png)
![2-hydroxy-5-({3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B4594353.png)
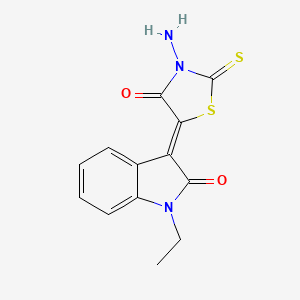
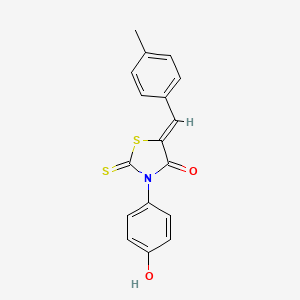
![N-[1-(4-tert-butylphenyl)ethyl]methanesulfonamide](/img/structure/B4594379.png)
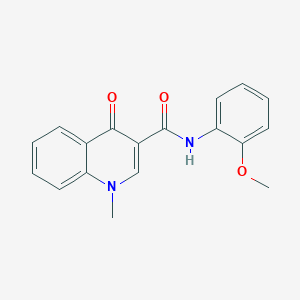
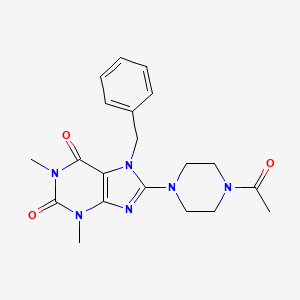
![4-{[(4-bromophenyl)sulfonyl]amino}butanoic acid](/img/structure/B4594421.png)
![METHYL 3-({[4-(2-METHYLBENZYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE](/img/structure/B4594423.png)
